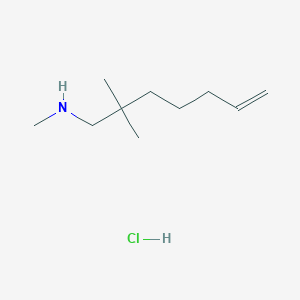
4-(3-Brom-1H-pyrazol-1-yl)benzonitril
Übersicht
Beschreibung
Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- is a chemical compound that features a benzonitrile moiety substituted with a 3-bromo-1H-pyrazol-1-yl group
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
Target of action
Benzonitriles and pyrazoles are often used in the synthesis of pharmaceuticals and agrochemicals. They can interact with a wide range of biological targets, depending on their specific structures and functional groups .
Mode of action
The mode of action of these compounds can vary greatly. For example, some benzonitriles and pyrazoles act as enzyme inhibitors, while others might interact with receptors or ion channels .
Biochemical pathways
Again, the affected pathways would depend on the specific targets of the compounds. They could potentially influence a variety of biochemical processes, from signal transduction to metabolic pathways .
Result of action
The molecular and cellular effects of these compounds can be diverse, ranging from changes in enzyme activity to alterations in cell signaling .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Biochemische Analyse
Biochemical Properties
Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-, plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to increased levels of acetylcholine, affecting nerve impulse transmission and potentially leading to neurotoxic effects. Additionally, benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-, interacts with reactive oxygen species (ROS) and can influence oxidative stress levels within cells .
Cellular Effects
The effects of benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-, on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress by increasing the production of ROS, which can damage cellular components such as DNA, proteins, and lipids . This oxidative damage can lead to alterations in gene expression and disrupt normal cellular functions. Moreover, benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-, has been shown to affect cell proliferation and apoptosis, influencing cell survival and death .
Molecular Mechanism
At the molecular level, benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-, exerts its effects through various mechanisms. One key mechanism is the inhibition of acetylcholinesterase, which leads to the accumulation of acetylcholine and subsequent disruption of cholinergic signaling . Additionally, the compound can bind to and neutralize ROS, thereby modulating oxidative stress levels within cells . These interactions can result in changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-, can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-, can lead to sustained oxidative stress and persistent inhibition of acetylcholinesterase . These long-term effects can result in chronic cellular damage and altered cellular functions.
Dosage Effects in Animal Models
The effects of benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-, in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and neuroprotection . At higher doses, it can induce toxic effects, including neurotoxicity and oxidative damage . Threshold effects have been observed, where a specific dosage range results in significant changes in cellular and physiological responses.
Metabolic Pathways
Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-, is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and acetylcholine metabolism . The compound’s influence on metabolic flux and metabolite levels can lead to alterations in cellular homeostasis and overall metabolic function.
Transport and Distribution
Within cells and tissues, benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-, is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The distribution of benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-, can influence its activity and effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-, is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- typically involves the reaction of 4-bromopyrazole with benzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction. This method involves the use of a palladium catalyst, a base, and a suitable solvent to facilitate the coupling of the pyrazole and benzonitrile moieties .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of green chemistry principles, such as the use of ionic liquids as solvents, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Cycloaddition Reactions: The pyrazole ring can participate in 1,3-dipolar cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts such as palladium. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while cycloaddition reactions can produce multi-substituted pyrazoles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Bromomethyl)benzonitrile
- 4-(1H-Pyrazol-3-yl)benzonitrile
- 3(5)-Substituted Pyrazoles
Uniqueness
Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- is unique due to the presence of both a benzonitrile and a 3-bromo-1H-pyrazol-1-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The bromine atom in the pyrazole ring also provides a site for further functionalization, enhancing its versatility in synthetic chemistry .
Eigenschaften
IUPAC Name |
4-(3-bromopyrazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-10-5-6-14(13-10)9-3-1-8(7-12)2-4-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWUWLFIOZXFTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-aminoethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1485348.png)


![2-Acetamido-3-{spiro[3.3]heptan-2-yl}propanoic acid](/img/structure/B1485352.png)
![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1485354.png)
![1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1485358.png)

amine hydrochloride](/img/structure/B1485360.png)
![2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine hydrochloride](/img/structure/B1485361.png)
![3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485363.png)
![(2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485367.png)
![(2E)-3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485368.png)


